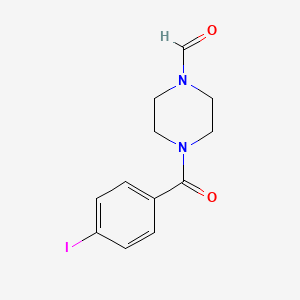
N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as MET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer properties, N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve insulin sensitivity and glucose tolerance in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is its relatively low cost and easy availability. However, one of the limitations of using N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary when using N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments.
Orientations Futures
There are many potential future directions for research on N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea. One area of interest is in the development of new cancer treatments that incorporate N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea and its potential applications in other areas of research, such as diabetes and inflammation.
In conclusion, N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea is a promising compound that has been extensively studied for its potential applications in scientific research. While there are still many unanswered questions about the mechanism of action and potential applications of N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea, its wide range of biochemical and physiological effects make it a promising candidate for further research.
Méthodes De Synthèse
N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through a variety of methods, including the reaction of 2-methylphenyl isothiocyanate with 2-phenylethylamine. This reaction results in the formation of N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea, which can then be purified through various methods, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea is in the field of cancer treatment. Studies have shown that N-(2-methylphenyl)-N'-(2-phenylethyl)thiourea can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13-7-5-6-10-15(13)18-16(19)17-12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABSIDMENFBPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5781601.png)
![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)
![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)



![3-[2-(4-chlorophenyl)ethyl]-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5781633.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)
![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)

![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)

